N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a bromine atom, and a chlorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and may require catalysts or reagents such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the halogens can introduce various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzylsulfanyl and halogenated benzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, which may account for its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methylbenzamide
- N-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQREEFCEPMARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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